molecular formula C9H12BrNO B577975 4-Bromo-2-(sec-butoxy)pyridine CAS No. 1289131-50-5

4-Bromo-2-(sec-butoxy)pyridine

Cat. No.: B577975
CAS No.: 1289131-50-5
M. Wt: 230.105
InChI Key: BJNQUGKLWDRTLP-UHFFFAOYSA-N
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Description

4-Bromo-2-(sec-butoxy)pyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a sec-butoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(sec-butoxy)pyridine typically involves the bromination of 2-(sec-butoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(sec-butoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

4-Bromo-2-(sec-butoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(sec-butoxy)pyridine depends on its specific application. In chemical reactions, the bromine atom and the sec-butoxy group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(sec-butoxy)pyridine is unique due to the specific steric and electronic effects imparted by the sec-butoxy group. These effects influence its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-butan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNQUGKLWDRTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744866
Record name 4-Bromo-2-[(butan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289131-50-5
Record name 4-Bromo-2-[(butan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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